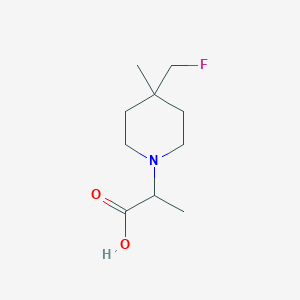

2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)propanoic acid

Description

Properties

IUPAC Name |

2-[4-(fluoromethyl)-4-methylpiperidin-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18FNO2/c1-8(9(13)14)12-5-3-10(2,7-11)4-6-12/h8H,3-7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUOTPYQHJMHRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCC(CC1)(C)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)propanoic acid, a compound with the CAS number 2089695-04-3 and a molecular weight of 203.25 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H18FNO2

- Molecular Weight : 203.25 g/mol

- Purity : Typically offered at a standard purity of 98% .

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized to modulate the activity of neurotransmitters such as dopamine and serotonin, which are critical in mood regulation and cognitive function. The fluoromethyl group may enhance lipophilicity, facilitating better blood-brain barrier penetration.

Biological Activities

- Antidepressant Effects : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models. The modulation of serotonergic and dopaminergic pathways is considered a key mechanism.

- Cognitive Enhancement : Research indicates potential cognitive-enhancing properties, possibly through mechanisms involving cholinergic modulation.

- Analgesic Properties : There is emerging evidence supporting its analgesic effects, potentially relevant for pain management therapies.

In Vivo Studies

A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral assays such as the forced swim test (FST) and tail suspension test (TST) were utilized to assess these effects.

In Vitro Studies

In vitro assays have shown that this compound can inhibit the reuptake of serotonin and norepinephrine, suggesting its potential as an antidepressant agent. The following table summarizes key findings from various studies:

| Study Type | Findings |

|---|---|

| In Vivo | Reduced depressive behaviors in rodent models (FST, TST) |

| In Vitro | Inhibition of serotonin and norepinephrine reuptake |

| Mechanism | Modulation of neurotransmitter systems |

Toxicological Profile

While the therapeutic potential is promising, it is essential to consider the toxicological aspects. Acute toxicity studies have indicated that high doses may lead to cardiovascular and neurological side effects. Further research is warranted to establish a comprehensive safety profile.

Comparison with Similar Compounds

Key Differences and Implications:

The 2-methoxyethyl group in CAS 2097944-28-8 adds polarity, which may improve aqueous solubility but reduce CNS activity.

Pharmacological Potential: The methylpiperidine analog (CAS 915920-16-0) lacks fluorination, making it less metabolically stable than the fluorinated target compound. Aryl-substituted analogs like (2RS)-2-(4-Butylphenyl)-propanoic acid (CAS 3585-49-7) prioritize steric bulk over ring flexibility, limiting their utility in enzyme-active site binding.

Synthetic Challenges :

- Fluoromethyl groups require specialized fluorination techniques (e.g., deoxyfluorination), increasing synthetic complexity compared to methoxyethyl or methyl analogs.

Preparation Methods

Alkylation and Fluorination of Piperidine Derivatives

A common approach involves starting from a 4-substituted piperidine intermediate, such as 4-methylpiperidine or 4-hydroxypiperidine derivatives, and performing selective fluoromethylation.

- Fluoromethylation can be achieved by reacting the 4-position substituent (e.g., hydroxyl or halide) with fluoromethylating agents under controlled conditions.

- Sodium hydride (NaH) or other strong bases are often used to deprotonate the piperidine nitrogen or adjacent carbons to facilitate nucleophilic substitution with fluoromethyl sources.

- For example, under inert atmosphere (argon), sodium hydride dispersions can be added to solutions of piperidine derivatives to generate nucleophilic species for fluoromethylation.

Formation of the Propanoic Acid Side Chain

The propanoic acid moiety can be introduced via:

- Direct alkylation of the piperidine nitrogen with a suitable halo-propanoic acid derivative.

- Reaction of piperidine intermediates with chloroketones or chloro acid derivatives, followed by hydrolysis or deprotection steps to yield the propanoic acid.

For instance, chloro ketones have been used to alkylate piperidine derivatives, followed by acidic or basic workup to afford the acid functionality.

Protection and Deprotection Strategies

To avoid side reactions and improve yields, protecting groups such as ketals or esters are employed during intermediate stages:

- The use of cyclic ketals to protect ketone or acid functionalities during alkylation steps has been reported.

- After the key substitution steps, deprotection under acidic or basic conditions liberates the free acid.

Detailed Reaction Conditions and Yields

Summary Table of Preparation Method Highlights

| Aspect | Description |

|---|---|

| Starting materials | 4-substituted piperidine derivatives (e.g., 4-hydroxypiperidine) |

| Key reagents | Sodium hydride, fluoromethyl halides, chloro ketones, iodine, sodium hydrogen carbonate |

| Reaction environment | Inert atmosphere (argon), reflux in toluene or acetonitrile, sometimes microwave irradiation |

| Protection strategy | Ketal formation to protect ketone/acid groups |

| Purification methods | Acid-base extraction, silica gel chromatography |

| Yield and purity | Yields up to 84% reported for intermediates; high purity final product after purification |

| Critical considerations | Avoid oxidation, control stereochemistry, choice of protecting groups |

Q & A

Q. How can researchers assess the compound’s bioavailability and tissue distribution in preclinical models?

- Methodology : Administer C-labeled compound orally/IV to rodents. Quantify plasma/tissue concentrations via LC-MS/MS. Calculate bioavailability (F) and tissue-to-plasma ratios. Image distribution using whole-body autoradiography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.